molecular formula C16H16N2O4 B12713379 Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)- CAS No. 95449-94-8

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)-

Cat. No.: B12713379
CAS No.: 95449-94-8
M. Wt: 300.31 g/mol
InChI Key: IEBZUXRACSYGJN-JXAWBTAJSA-N
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Description

Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)-: is a complex organic compound characterized by its spirocyclic structure, which includes a benzofuran moiety fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)- typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction, often involving a diazo compound and a transition metal catalyst.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

    Oxime Formation: The oxime group is formed by reacting the ketone with hydroxylamine hydrochloride under basic conditions.

    Propenylamino Carbonylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxime group, converting it to an amine.

    Substitution: The acetyl and propenylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its spirocyclic structure makes it an interesting subject for synthetic chemists.

Biology and Medicine

In biology and medicine, Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)- is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime and propenylamino groups are likely to play key roles in these interactions, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one: Lacks the acetyl and oxime groups, making it less reactive.

    5-Acetyl-3-(O-((2-propenylamino)carbonyl)oxime): Lacks the spirocyclic structure, affecting its overall stability and reactivity.

Uniqueness

The combination of the spirocyclic structure with the acetyl and oxime groups makes Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)- unique

Properties

CAS No.

95449-94-8

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

[(Z)-(5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-ylidene)amino] N-prop-2-enylcarbamate

InChI

InChI=1S/C16H16N2O4/c1-3-8-17-15(20)22-18-14-12-9-11(10(2)19)4-5-13(12)21-16(14)6-7-16/h3-5,9H,1,6-8H2,2H3,(H,17,20)/b18-14-

InChI Key

IEBZUXRACSYGJN-JXAWBTAJSA-N

Isomeric SMILES

CC(=O)C1=CC\2=C(C=C1)OC3(/C2=N\OC(=O)NCC=C)CC3

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3(C2=NOC(=O)NCC=C)CC3

Origin of Product

United States

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